molecular formula C21H24N4O2S B2964782 N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-96-8

N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Katalognummer B2964782
CAS-Nummer: 476447-96-8
Molekulargewicht: 396.51
InChI-Schlüssel: PPYPWMGRNBUTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with the following structural formula: . It consists of a benzamide core substituted with an ethylthio group, a phenethyl moiety, and a 1,2,4-triazole ring.


Synthesis Analysis

The synthesis of this compound involves several steps. One notable improvement in its synthesis is the replacement of the mesylate intermediate with a bromide derivative, resulting in a threefold increase in overall yield (from 5%–15% to 42%) . The improved reproducibility makes it a valuable precursor for further functionalization.


Molecular Structure Analysis

The molecular formula of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is C~9~H~12~S . It contains a benzamide ring, a 1,2,4-triazole ring, and an ethylthio group .


Physical And Chemical Properties Analysis

  • CAS Registry Number : 6263-62-3

Wissenschaftliche Forschungsanwendungen

Antimicrobial Screening

A study by Desai, Rajpara, and Joshi (2013) investigated the antimicrobial properties of related compounds, highlighting their potential in treating microbial diseases, particularly bacterial and fungal infections. This suggests that derivatives of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide might have similar antimicrobial applications (Desai, Rajpara, & Joshi, 2013).

Transformation and Excretion in Biological Systems

Research by Arita et al. (1970) explored the transformation of similar compounds in biological systems, particularly focusing on their excretion in the urine of rabbits. This study could provide insights into the metabolism and excretion of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in similar biological systems (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Synthesis and Structural Analysis

A study by Aly et al. (2017) on the synthesis and structural analysis of similar compounds provides valuable insights into the chemical properties and potential applications of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. Their work emphasized the importance of NMR spectroscopy and X-ray structural analyses in understanding these compounds' structures (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).

Anticancer Evaluation

Bekircan, Kucuk, Kahveci, and Bektaş (2008) investigated the anticancer activity of compounds structurally similar to N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. This indicates potential applications in cancer research and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Reversed-phase Liquid Chromatographic Elution Characteristics

Lehtonen's (1983) research on the chromatographic retention of similar compounds helps in understanding the behavior of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in chromatographic systems. This could be significant for its purification and analysis (Lehtonen, 1983).

Molecular Docking Studies

Karayel (2021) conducted molecular docking studies on benzimidazole derivatives, which could be applied to understand the interaction of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with biological targets. This approach is crucial for drug discovery and development (Karayel, 2021).

Zukünftige Richtungen

  • Surface Immobilization : Explore its use as a tripodal ligand for anchoring metallic complexes on surfaces .

Eigenschaften

IUPAC Name

N-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-28-21-24-23-19(25(21)14-13-16-7-5-4-6-8-16)15-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPWMGRNBUTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.